
1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one is a chemical compound that belongs to the class of penta-1,4-dien-3-one derivatives. These compounds are known for their extensive biological activities, including antiviral, antibacterial, and anticancer properties. The presence of both phenyl and thiophenyl groups in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between acetophenone and thiophene-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiophenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits significant antiviral and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Investigated for its anticancer properties, particularly against certain types of cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways:
Antiviral Activity: The compound binds to viral coat proteins, inhibiting the replication and spread of the virus.
Antibacterial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one can be compared with other similar compounds such as:
1,5-Diphenyl-1,4-pentadien-3-one: Similar structure but lacks the thiophenyl group, which may result in different biological activities.
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Contains hydroxyl groups, which can enhance its antioxidant properties.
1,4-Pentadien-3-one derivatives containing a 1,3,4-thiadiazole moiety: Known for their strong antiviral activities against plant viruses.
The presence of the thiophenyl group in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
162467-22-3 |
|---|---|
Molecular Formula |
C15H12OS |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-phenyl-5-thiophen-3-ylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C15H12OS/c16-15(9-7-14-10-11-17-12-14)8-6-13-4-2-1-3-5-13/h1-12H |
InChI Key |
RGFLQHUMWLPLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


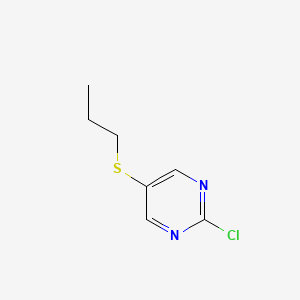
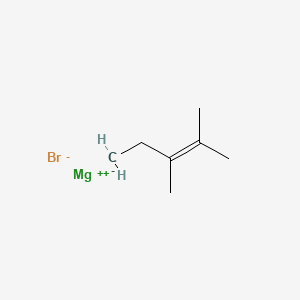
![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
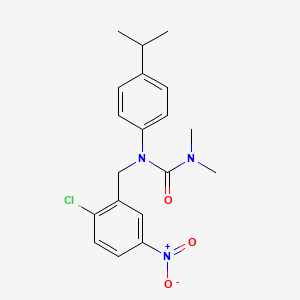
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
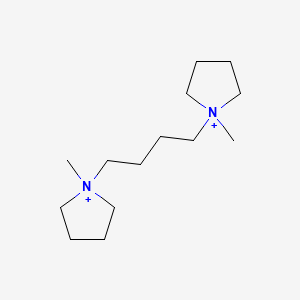
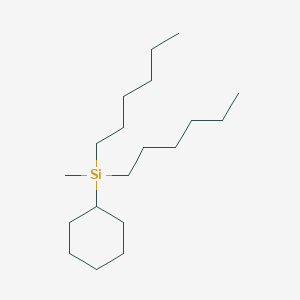
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)

![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
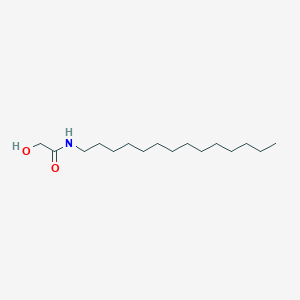

![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
